

Thermodynamic Properties of 2,3-Dimethylbutan-1-amine: A Technical Guide

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Compound of Interest

Compound Name: 2,3-Dimethylbutan-1-amine

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This technical guide provides a summary of the available thermodynamic property data for **2,3-Dimethylbutan-1-amine**. Due to a lack of extensive experimental data for this specific compound in publicly available literature, this document presents computed properties alongside experimentally determined data for a structurally similar compound, n-hexylamine, for comparative purposes. Furthermore, it details the common experimental protocols used for determining the key thermodynamic properties of amines.

Core Thermodynamic Data

The following tables summarize the known and computed thermodynamic and physical properties of **2,3-Dimethylbutan-1-amine**.

Table 1: Computed Physicochemical and Thermodynamic Properties of 2,3-Dimethylbutan-1-amine

Property	Value	Source
Molecular Formula	C6H15N	PubChem[1]
Molecular Weight	101.19 g/mol	PubChem[1]
XLogP3	1.4	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem[1]
Rotatable Bond Count	3	PubChem[1]
Exact Mass	101.120449483 Da	PubChem[1]
Topological Polar Surface Area	26 Å ²	PubChem[1]
Heavy Atom Count	7	PubChem[1]

Table 2: Comparison of Properties of 2,3-Dimethylbutan-1-amine (Computed) and n-Hexylamine (Experimental)

Property	2,3-Dimethylbutan-1-amine (Computed)	n-Hexylamine (Experimental)	Source
Molecular Weight	101.19 g/mol	101.19 g/mol	PubChem[1][2]
Boiling Point	Not available	131-132 °C	Sigma-Aldrich[3]
Melting Point	Not available	-23 °C	Sigma-Aldrich[3]
Density	Not available	0.766 g/mL at 25 °C	Sigma-Aldrich[3]
Heat of Vaporization	Not available	36.54 kJ/mol (at boiling point); 45.10 kJ/mol at 25 °C	PubChem[2]
Liquid Phase Heat Capacity (Cp,liquid)	Not available	252 J/mol*K at 298.15 K	NIST WebBook[1][4][5]
Vapor Pressure	Not available	7.95 mm Hg at 20 °C	PubChem[2]

Experimental Protocols for Thermodynamic Property Determination

The determination of thermodynamic properties for amines involves a range of established experimental techniques. The following sections detail the methodologies for key thermodynamic parameters.

Enthalpy of Vaporization (ΔH_{vap})

The enthalpy of vaporization, the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure, is a critical thermodynamic property.

Methodology: Calorimetry

Direct determination of the enthalpy of vaporization is often performed using calorimetry.

- Apparatus: A specialized calorimeter, such as a Calvet-type microcalorimeter or a differential scanning calorimeter (DSC), is used.
- Procedure:
 - A precisely weighed sample of the amine is placed in a sample cell within the calorimeter.
 - The sample is heated at a controlled rate.
 - As the sample vaporizes, the heat absorbed is measured.
 - The enthalpy of vaporization is calculated from the heat absorbed and the amount of substance vaporized.
- Key Considerations: The purity of the sample is crucial for accurate measurements. The experiment must be conducted under controlled pressure conditions.

Heat Capacity (C_p)

Heat capacity is the amount of heat that must be added to a substance to raise its temperature by one unit.

Methodology: Adiabatic Calorimetry

Adiabatic calorimetry is a highly accurate method for determining heat capacity.

- Apparatus: An adiabatic calorimeter consists of a sample container, a heater, a temperature sensor, and an adiabatic shield.
- Procedure:
 - The amine sample is placed in the sample container.
 - A known amount of electrical energy is supplied to the heater, causing the temperature of the sample to rise.
 - The temperature change is precisely measured.
 - The heat capacity is calculated from the energy input and the temperature change, after accounting for the heat capacity of the container.
- Key Considerations: The system must be well-insulated to prevent heat loss to the surroundings, hence the term "adiabatic."

Methodology: Differential Scanning Calorimetry (DSC)

DSC is a more common and faster method for determining heat capacity.

- Apparatus: A differential scanning calorimeter measures the difference in heat flow between a sample and a reference pan as a function of temperature.
- Procedure:
 - An empty sample pan and an empty reference pan are heated at a constant rate to obtain a baseline.
 - A standard material with a known heat capacity (e.g., sapphire) is placed in the sample pan and heated to determine the heat flow difference.

- The amine sample is then placed in the sample pan and subjected to the same heating program.
- The heat capacity of the sample is calculated by comparing the heat flow difference of the sample to that of the standard.

Vapor Pressure

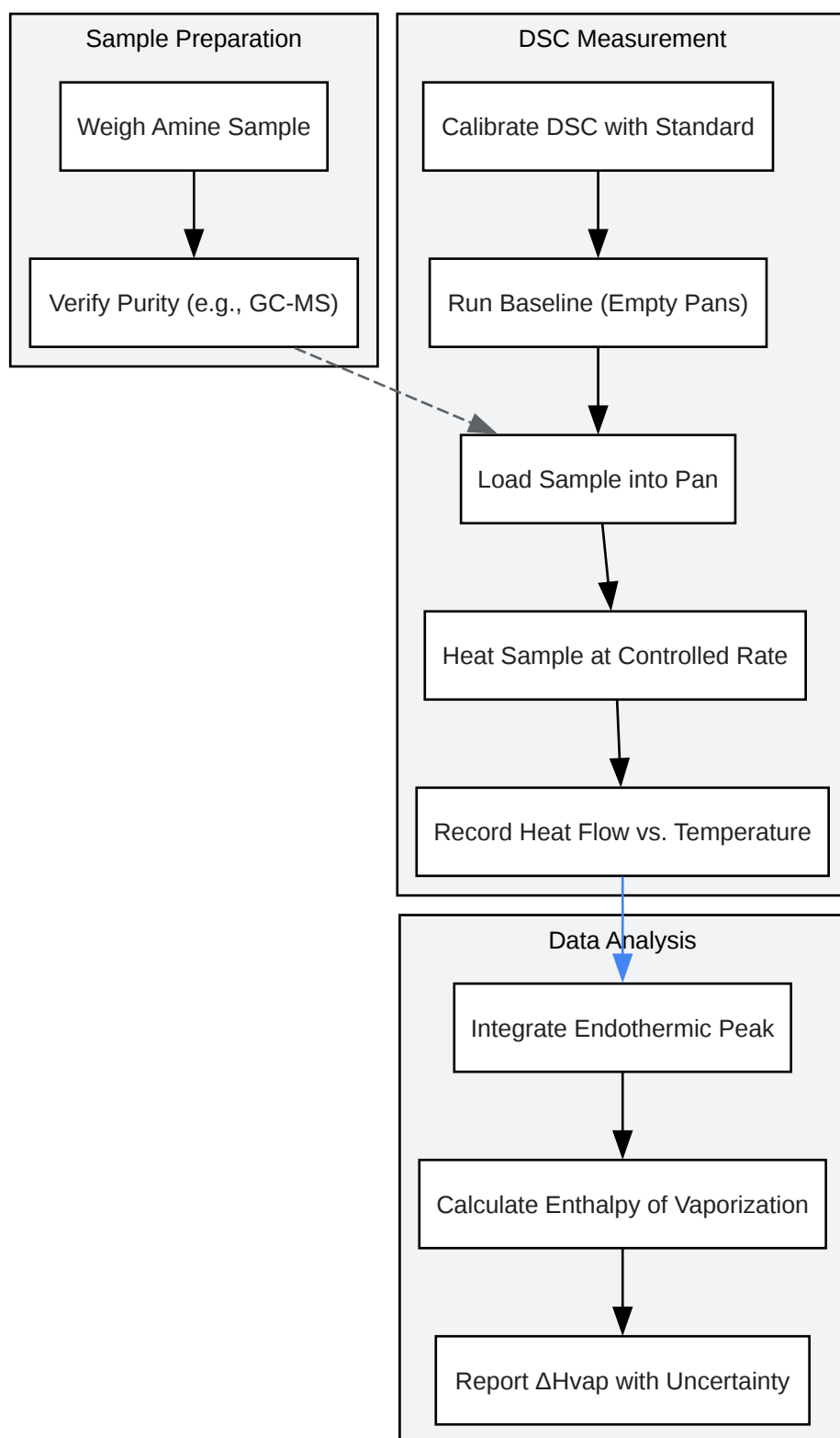
Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system.

Methodology: Static Method

- Apparatus: A static apparatus consists of a sample cell connected to a pressure measuring device (manometer) and a temperature-controlled bath.
- Procedure:
 - The amine sample is degassed to remove any dissolved air.
 - The sample is placed in the cell, which is then immersed in the temperature-controlled bath.
 - The pressure of the vapor in equilibrium with the liquid is measured at various temperatures.
- Key Considerations: It is essential to ensure that the system has reached thermal and phase equilibrium before taking a pressure reading.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the enthalpy of vaporization of an amine using differential scanning calorimetry.



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Workflow for ΔH_{vap} determination by DSC.

This guide provides a foundational understanding of the thermodynamic properties of **2,3-Dimethylbutan-1-amine**, contextualized with experimental data from a similar compound and detailed methodologies for property determination. For definitive thermodynamic data on **2,3-Dimethylbutan-1-amine**, further experimental investigation is required.

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